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Compound of Interest

Compound Name:
N-Butyl-2-

(methylamino)acetamide

Cat. No.: B054183 Get Quote

Disclaimer: Extensive literature searches for the specific molecule, N-Butyl-2-
(methylamino)acetamide, did not yield dedicated scientific studies or detailed experimental

data. Therefore, this guide provides a comprehensive overview of the broader class of N-

substituted aminoacetamides, drawing upon available literature for analogous compounds to

address the core requirements of synthesis, biological activity, and experimental

methodologies. The data and protocols presented herein are representative of this class of

compounds and should be considered as a general reference for researchers, scientists, and

drug development professionals.

Introduction
N-substituted aminoacetamides represent a versatile class of organic compounds

characterized by a central acetamide backbone with substitutions on both the amide nitrogen

and the α-amino group. This structural motif is of significant interest in medicinal chemistry due

to its presence in a variety of biologically active molecules. The modular nature of the

aminoacetamide scaffold allows for extensive synthetic derivatization, enabling the fine-tuning

of physicochemical properties and pharmacological activities. This guide summarizes the

available knowledge on the synthesis, biological activities, and experimental evaluation of N-

substituted aminoacetamides, providing a valuable resource for researchers in the field.
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The synthesis of N-substituted aminoacetamides can be generally achieved through a

straightforward amidation reaction. A common synthetic route involves the coupling of a primary

or secondary amine with an N-protected α-amino acid or an activated derivative thereof.

General Synthetic Protocol
A prevalent method for the synthesis of N-substituted 2-(alkylamino)acetamides involves the

reaction of a bromoacetamide with an appropriate amine.

Experimental Protocol: Synthesis of 2-(Alkylamino)acetamides

Reaction Setup: A solution of bromoacetamide (1 equivalent) and a desired primary or

secondary amine (1-2 equivalents) is prepared in a suitable solvent such as acetonitrile.

Base Addition: An inorganic base, for example potassium bicarbonate (KHCO3), is added to

the reaction mixture to act as a scavenger for the hydrobromic acid byproduct.

Reaction Conditions: The mixture is heated under reflux for a specified period, typically

ranging from 6 to 12 hours. The progress of the reaction is monitored by thin-layer

chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the solvent is removed under reduced pressure. The resulting residue is

then partitioned between an organic solvent (e.g., dichloromethane) and water. The organic

layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The

crude product is purified by column chromatography on silica gel to afford the desired N-

substituted aminoacetamide.[1]

Biological Activities of N-Substituted
Aminoacetamides
Derivatives of N-substituted aminoacetamides have been reported to exhibit a range of

biological activities, with antimicrobial and anticancer properties being the most prominently

studied.
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Several studies have demonstrated the potential of N-substituted aminoacetamides and related

structures as antimicrobial agents. The mechanism of action is often attributed to the disruption

of microbial cell membranes or the inhibition of essential enzymes.

Table 1: Representative Antimicrobial Activity of N-Substituted Amino Acid Derivatives
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Compound ID R Group
Target
Organism

MIC (µg/mL) Reference

9 4-nitrophenyl

Staphylococcus

aureus MRSA

USA300

4-16 [2][3]

17 5-nitro-2-thienyl

Staphylococcus

aureus MRSA

USA300

4-16 [2][3]

18 5-nitro-2-furyl

Staphylococcus

aureus MRSA

USA300

4-16 [2][3]

26
(Structure not

specified)

Staphylococcus

aureus TCH-

1516

Comparable to

control antibiotics
[2][3]

26
(Structure not

specified)

Enterococcus

faecalis AR-0781

Comparable to

control antibiotics
[2][3]

26
(Structure not

specified)

Candida albicans

AR-0761
16 [2][3]

9b
(Structure not

specified)

Staphylococcus

aureus
31.2 [4]

9c
(Structure not

specified)

Staphylococcus

aureus
31.2 [4]

10c
(Structure not

specified)

Staphylococcus

aureus
31.2 [4]

12f
(Structure not

specified)

Staphylococcus

aureus
31.2 [4]

13
(Structure not

specified)

Mycobacterium

luteum
15.6 [4]

MIC: Minimum Inhibitory Concentration
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Anticancer Activity
The anticancer potential of N-substituted aminoacetamides has also been explored. These

compounds can exert their effects through various mechanisms, including the induction of

apoptosis and the inhibition of cell cycle progression.

Table 2: Representative Anticancer Activity of 2-(Substituted Phenoxy) Acetamide Derivatives
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Compound ID Substitution Cell Line Activity Reference

3c

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

MCF-7 (breast

cancer)
Active [5]

3c

N-(1-(4-

chlorophenyl)eth

yl)-2-(4-

nitrophenoxy)ace

tamide

SK-N-SH

(neuroblastoma)
Active [5]

4a

N-(4'-

nitrophenyl)-l-

prolinamide

derivative

A549 (lung

cancer)

95.41 ± 0.67%

inhibition at 100

µM

[6]

4a

N-(4'-

nitrophenyl)-l-

prolinamide

derivative

HCT-116 (colon

cancer)

93.33 ± 1.36%

inhibition at 100

µM

[6]

4u

N-(4'-

nitrophenyl)-l-

prolinamide

derivative

A549 (lung

cancer)

83.36 ± 1.70%

inhibition at 100

µM

[6]

4u

N-(4'-

nitrophenyl)-l-

prolinamide

derivative

HCT-116 (colon

cancer)

81.29 ± 2.32%

inhibition at 100

µM

[6]

4u

N-(4'-

nitrophenyl)-l-

prolinamide

derivative

SGC7901

(gastric cancer)

8.02 ± 1.54% cell

viability
[6]
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Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing
Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A

few colonies are then transferred to a sterile broth and incubated to achieve a desired cell

density, typically corresponding to a 0.5 McFarland standard.

Compound Dilution: The test compounds are serially diluted in a suitable broth medium in

96-well microtiter plates.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated under appropriate conditions (temperature and time) for

the specific microorganism.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay
Protocol: MTT Assay for Cell Viability

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with various concentrations of the test

compounds and incubated for a specified period (e.g., 48 or 72 hours).

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide

(MTT) is added to each well, and the plates are incubated for a few hours. Viable cells with

active mitochondria will reduce the yellow MTT to a purple formazan.

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is

added to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570

nm) using a microplate reader. The percentage of cell viability is calculated relative to

untreated control cells.

Signaling Pathways
While specific signaling pathways for N-Butyl-2-(methylamino)acetamide are not

documented, some amino acid derivatives have been shown to modulate key cellular signaling

pathways, such as the mTOR (mammalian target of rapamycin) pathway. The mTOR pathway

is a central regulator of cell growth, proliferation, and survival.

Some studies have indicated that certain amino acid derivatives can inhibit the mTOR signaling

pathway, leading to cell cycle arrest, particularly at the G1 phase.[7][8] This inhibition can be

associated with the dephosphorylation of key downstream effectors of mTOR.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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